7,8-dihydro-7-methyl-8-thioxoguanosine 7,8-dihydro-7-methyl-8-thioxoguanosine
Brand Name: Vulcanchem
CAS No.: 127794-14-3
VCID: VC0151117
InChI: InChI=1S/C11H15N5O5S/c1-15-4-7(13-10(12)14-8(4)20)16(11(15)22)9-6(19)5(18)3(2-17)21-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,13,14,20)/t3-,5-,6-,9-/m1/s1
SMILES: CN1C2=C(NC(=NC2=O)N)N(C1=S)C3C(C(C(O3)CO)O)O
Molecular Formula: C11H15N5O5S
Molecular Weight: 329.34 g/mol

7,8-dihydro-7-methyl-8-thioxoguanosine

CAS No.: 127794-14-3

Main Products

VCID: VC0151117

Molecular Formula: C11H15N5O5S

Molecular Weight: 329.34 g/mol

7,8-dihydro-7-methyl-8-thioxoguanosine - 127794-14-3

CAS No. 127794-14-3
Product Name 7,8-dihydro-7-methyl-8-thioxoguanosine
Molecular Formula C11H15N5O5S
Molecular Weight 329.34 g/mol
IUPAC Name 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8-sulfanylidene-3H-purin-6-one
Standard InChI InChI=1S/C11H15N5O5S/c1-15-4-7(13-10(12)14-8(4)20)16(11(15)22)9-6(19)5(18)3(2-17)21-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,13,14,20)/t3-,5-,6-,9-/m1/s1
Standard InChIKey RYCBQZRMWCNRMH-UUOKFMHZSA-N
Isomeric SMILES CN1C2=C(NC(=NC2=O)N)N(C1=S)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
SMILES CN1C2=C(NC(=NC2=O)N)N(C1=S)C3C(C(C(O3)CO)O)O
Canonical SMILES CN1C2=C(NC(=NC2=O)N)N(C1=S)C3C(C(C(O3)CO)O)O
Synonyms 7,8-dihydro-7-methyl-8-thioxoguanosine
PubChem Compound 189924
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator